

Physical and chemical properties of Sumaresinolic Acid.

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Compound of Interest		
Compound Name:	Sumaresinolic Acid	
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Sumaresinolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumaresinolic acid is a naturally occurring pentacyclic triterpenoid of the oleanane type. Like other members of this class, it is found in various plant species and is of significant interest to the scientific community due to its potential pharmacological activities.[1] Triterpenoids, in general, are known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides a detailed overview of the known physical and chemical properties of Sumaresinolic Acid, methodologies for its isolation and characterization, and insights into its potential biological signaling pathways. Due to the limited availability of experimental data for Sumaresinolic Acid, comparative data for the closely related and well-studied Oleanolic Acid is also presented to provide a broader context for researchers.

Physical and Chemical Properties

The definitive identification and characterization of a compound rely on its unique physical and chemical properties. While extensive experimental data for **Sumaresinolic Acid** is not widely



published, the following tables summarize the available information. For comparative purposes, the properties of the structurally similar Oleanolic Acid are also included.

Table 1: Physical and Chemical Properties of Sumaresinolic Acid

Property	Value	Source
IUPAC Name	(4aS,6aR,6aS,6bR,8R,8aR,10 S,12aR,14bS)-8,10-dihydroxy- 2,2,6a,6b,9,9,12a- heptamethyl- 1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene- 4a-carboxylic acid	[4]
CAS Number	559-64-8	[1][5]
Chemical Formula	C30H48O4	[1][4][5]
Molecular Weight	472.7 g/mol	[1][4][5]
Melting Point	285-289 °C	[6]
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[7]
рКа	Data not available	

Table 2: Comparative Physical and Chemical Properties of Oleanolic Acid



Property	Value	Source
IUPAC Name	(4aS,6aR,6aS,6bR,8aR,10S,1 2aR,14bS)-10-hydroxy- 2,2,6a,6b,9,9,12a- heptamethyl- 1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene- 4a-carboxylic acid	
CAS Number	508-02-1	_
Chemical Formula	С30Н48О3	
Molecular Weight	456.70 g/mol	
Melting Point	>300 °C	_
Boiling Point	553-554 °C at 760 mmHg	_
Solubility	Soluble in ethanol (~5 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers.	_
рКа	Data not available	_

Experimental Protocols

General Protocol for the Isolation and Purification of Oleanane Triterpenoids from Plant Material

While a specific, detailed protocol for the isolation of **Sumaresinolic Acid** is not readily available in the reviewed literature, a general methodology for the extraction and purification of oleanane triterpenoids from plant sources can be described.[8][9] This protocol can be adapted and optimized for the specific plant matrix containing **Sumaresinolic Acid**.

1. Plant Material Preparation:



• The plant material (e.g., leaves, roots) is air-dried at room temperature and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is subjected to solvent extraction. Common methods include maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- A non-polar solvent, such as hexane or petroleum ether, is often used initially to remove lipids and other non-polar compounds.[8]
- Subsequent extraction is performed with a more polar solvent, such as methanol, ethanol, or ethyl acetate, to extract the triterpenoid acids.[8] The choice of solvent can be guided by the polarity of the target compound.

3. Purification:

- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to chromatographic separation. Column chromatography using silica gel is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
- Further purification of the enriched fractions can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

4. Structural Characterization:

- The purified compound is characterized using spectroscopic methods:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[10][11][12][13][14]

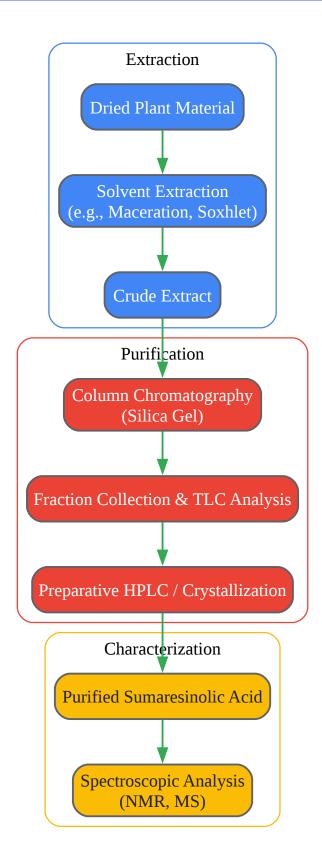




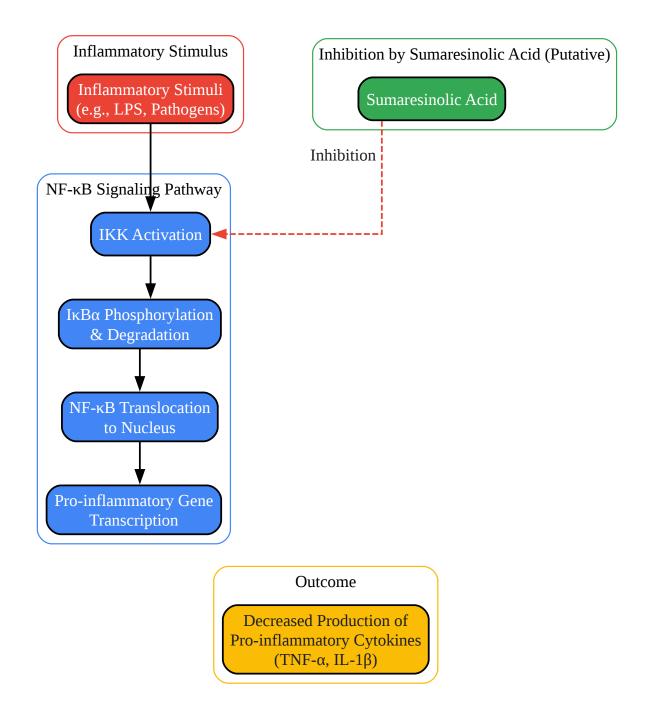


 Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight and fragmentation pattern of the compound.[15][16]









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